molecular formula C9H7BrF4O B1405342 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene CAS No. 1373921-05-1

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B1405342
CAS No.: 1373921-05-1
M. Wt: 287.05 g/mol
InChI Key: RISYNKJCXPMUQS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O and a molecular weight of 287.05 g/mol . This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzyl bromide core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene typically involves the bromination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)toluene. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the benzyl position . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interactions with biological molecules. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .

Comparison with Similar Compounds

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine, methoxy, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISYNKJCXPMUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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